molecular formula C5H10O5 B583868 D-Lyxose-1-C-d CAS No. 288846-88-8

D-Lyxose-1-C-d

Cat. No. B583868
CAS RN: 288846-88-8
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-BDORMWJGSA-N
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Description

D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . D-Lyxose occurs only rarely in nature, for example, as a component of bacterial glycolipids .


Synthesis Analysis

D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .


Molecular Structure Analysis

The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . This thermophilic lyxose isomerase is stabilized by a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface .


Chemical Reactions Analysis

D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .


Physical And Chemical Properties Analysis

D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose .

Scientific Research Applications

Functional Sugar Production

D-lyxose isomerase (D-LI) plays a crucial role in the enzymatic synthesis of functional sugars. Unlike complex chemical methods, enzymatic approaches offer advantages such as high specificity, moderate reaction conditions, and sustainability. D-LI catalyzes the reverse isomerization reaction between d-xylulose and d-lyxose, as well as d-fructose and d-mannose. Researchers have explored D-LI’s substrate specificity and its potential for producing functional sugars like d-xylulose, d-mannose, and l-ribose . These functional sugars find applications in the food, cosmetics, and pharmaceutical industries.

Immune Stimulant Precursor

D-Lyxose serves as the precursor for α-galactosylceramide, an immune stimulant. Additionally, it contributes to the synthesis of certain anti-tumor agents. These applications make D-lyxose relevant in the context of cancer treatment and immunotherapy .

Low-Calorie Sweeteners

The demand for low-calorie sugars and sweeteners has grown. D-Lyxose isomerase (D-LIase) can catalyze the isomerization reaction between d-mannose and d-fructose, potentially leading to the production of low-calorie sweeteners .

Rare Sugar Synthesis

D-Lyxose is part of the Izumoring strategy for synthesizing rare sugars. By linking monosaccharides through enzymatic epimerization, isomerization, and oxidization-reduction, researchers can create a wide range of rare sugars. This strategy has been pivotal in advancing the production of unique sugars .

Sugar Metabolism Research

Studying D-LI provides insights into sugar metabolism. Understanding its biochemical properties, active site, and catalytic mechanisms contributes to our knowledge of sugar utilization in various organisms .

Nutritional Requirements in Bacteria

D-Lyxose isomerase (also known as xylose isomerase) reversibly converts D-glucose to D-fructose and D-xylose to D-xylulose. In bacteria, this enzyme fulfills nutritional requirements by facilitating sugar interconversion .

Mechanism of Action

Target of Action

The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .

Mode of Action

D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .

Biochemical Pathways

The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.

Pharmacokinetics

The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .

Result of Action

The action of D-Lyxose-1-C-d via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.

Action Environment

The action of D-Lyxose-1-C-d is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of D-Lyxose-1-C-d can be influenced by temperature and solvent conditions.

Future Directions

Functional sugars like D-Lyxose have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries . Enzymatic methods of creating functional sugars, characterized by high specificity, moderate reaction conditions, and sustainability, are favored . D-Lyxose isomerase has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .

properties

IUPAC Name

(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-BDORMWJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Lyxose-1-C-d

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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